molecular formula C12H18O2S B14236508 Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- CAS No. 569665-30-1

Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-

Cat. No.: B14236508
CAS No.: 569665-30-1
M. Wt: 226.34 g/mol
InChI Key: QIWLEULVJYJBFW-UHFFFAOYSA-N
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Description

Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- is a bicyclic heterocyclic compound featuring a fused thiophene and 1,4-dioxane ring system. The 5-hexyl substituent introduces an alkyl chain, enhancing solubility in organic solvents and influencing optoelectronic properties. This compound is structurally related to 3,4-ethylenedioxythiophene (EDOT), a key monomer in conductive polymers like PEDOT . The 2,3-dihydro modification reduces conjugation compared to fully aromatic derivatives, altering electrochemical behavior .

Properties

CAS No.

569665-30-1

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

5-hexyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C12H18O2S/c1-2-3-4-5-6-11-12-10(9-15-11)13-7-8-14-12/h9H,2-8H2,1H3

InChI Key

QIWLEULVJYJBFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C2C(=CS1)OCCO2

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Core Heterocycle Formation

The thieno[3,4-b]-1,4-dioxin scaffold is typically constructed via cyclization reactions involving thiophene precursors and oxygen-containing reagents. A prominent route involves the condensation of 2,3-dihydrothiophene-3,4-diol with hexyl-substituted electrophiles under acidic or basic conditions. For instance, treatment of 2,3-dihydrothiophene-3,4-diol with 1-bromohexane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, yielding the hexyl-substituted intermediate. Subsequent cyclization via dehydration using p-toluenesulfonic acid (PTSA) in toluene under reflux completes the formation of the fused dioxin ring.

Microwave-Assisted Cyclization

Recent advances highlight microwave irradiation as a tool for accelerating cyclization. A study demonstrated that irradiating a mixture of ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate and benzyl isothiocyanate in acetonitrile at 150 W for 20 minutes achieved 78% yield of the cyclized product, compared to 67% under conventional reflux. This method reduces reaction times from hours to minutes while improving purity.

Functionalization of Preformed Thienodioxin Cores

Bromination and Alkylation

Introduction of the hexyl side chain is often achieved through bromination followed by alkylation. For example, 2,3-dihydrothieno[3,4-b]dioxine undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light. The resultant 5-bromo-2,3-dihydrothieno[3,4-b]dioxine reacts with hexylmagnesium bromide in tetrahydrofuran (THF) via a Grignard reaction, affording the 5-hexyl derivative in 65–72% yield.

Table 1: Optimization of Bromination Conditions
Brominating Agent Solvent Temperature (°C) Yield (%)
NBS CCl₄ 25 82
Br₂ CH₂Cl₂ 0 68
DBDMH AcOH 40 75

DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; AcOH: Acetic acid.

Catalytic Approaches for Enhanced Efficiency

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions enable direct introduction of alkyl chains. Employing 5-bromo-2,3-dihydrothieno[3,4-b]dioxine with hexylzinc chloride in the presence of Pd(PPh₃)₄ and triethylamine (Et₃N) in THF at 60°C achieves 85% yield. This method avoids harsh conditions and improves functional group tolerance.

Organocatalytic Methods

Proline-derived catalysts facilitate asymmetric synthesis of chiral thienodioxins. For example, L-proline (20 mol%) in dichloromethane (DCM) at −20°C induces enantioselective cyclization of keto-thiophene precursors, yielding enantiomerically enriched 5-hexyl derivatives with 92% enantiomeric excess (ee).

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The hexyl chain appears as a triplet at δ 0.88 ppm (CH₃), multiplet at δ 1.25–1.45 ppm (CH₂), and triplet at δ 2.55 ppm (SCH₂). The dioxin ring protons resonate as doublets between δ 4.10–4.30 ppm.
  • X-ray Crystallography : Single-crystal analysis reveals a monoclinic lattice (space group P2₁/c) with a dihedral angle of 12.7° between the thiophene and dioxane rings. The hexyl chain adopts an all-anti conformation, minimizing steric strain.
Table 2: Crystallographic Data for 5-Hexyl-2,3-Dihydrothieno[3,4-b]dioxine
Parameter Value
Space group P2₁/c
a (Å) 16.1602
b (Å) 8.3524
c (Å) 14.1814
β (°) 107.428
R 0.044

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Scaling up the bromination-alkylation sequence requires continuous flow reactors to manage exothermic reactions. A tandem system using a microreactor for bromination (residence time: 2 min) followed by a packed-bed reactor for alkylation (residence time: 10 min) achieves 89% conversion with 99% purity.

Solvent Recovery and Waste Management

Hexane and DMF are recycled via distillation, reducing environmental impact. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to batch processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Optoelectronic and Electrochemical Properties

UV-Vis Absorption and Bandgap Modulation
  • Hexyl Derivative : The hexyl chain enhances solubility but minimally affects conjugation, resulting in absorption spectra similar to unsubstituted EDOT derivatives (λmax ~300–400 nm) .
  • Bromo Derivative : Electron-withdrawing Br substituents reduce π-conjugation, causing a blue shift compared to alkylated analogues .
  • Aromatic-Linked Derivatives: EDOT-FE (fluorene-linked) exhibits extended conjugation, leading to a red-shifted absorption (λmax ~450 nm) and lower oxidation potentials (Eox ~0.8 V vs. Ag/AgCl) .
Electrochemical Stability
  • Alkyl chains (e.g., hexyl) improve thermal stability and reduce aggregation in polymers .
  • Carboxylic acid derivatives show pH-dependent redox behavior, enabling tunable conductivity in aqueous environments .
Conductive Polymers
  • PEDOT-Hexyl : Exhibits conductivity ~2.5 S/cm, lower than PEDOT (10–100 S/cm) due to reduced crystallinity but superior solubility .
  • PEDOT-Carboxylic Acid : Used in water-dispersible conductive inks, with conductivity ~0.1–1 S/cm .
Electrochromic Devices
  • EDOT-FE-based polymers achieve high coloration efficiency (494 cm²/C at 630 nm) and rapid switching times (1.3 s) .
  • Brominated derivatives are less suited for electrochromism due to reduced reversibility .

Biological Activity

Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- is an organic compound notable for its bicyclic structure that incorporates a thieno moiety. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and materials science.

Anticancer Properties

Recent studies have explored the anticancer potential of thieno derivatives. For instance, thieno[2,3-d]pyrimidine analogs have shown promising results in targeting breast cancer cells, specifically those that are resistant to tamoxifen (TAM) therapy. These compounds exhibit mechanisms such as inhibiting the VEGFR-2 signaling pathway, which is crucial in angiogenesis and tumor growth .

Table 1: Summary of Anticancer Activity

CompoundTarget Cancer TypeMechanism of ActionIC50 (µM)
Thieno[2,3-d]pyrimidine (KM6)Breast Cancer (TAM-resistant)Inhibition of VEGFR-2 signaling5 - 80
Sorafenib AnalogsHepatocellular CarcinomaMultityrosine kinase inhibition14 - 50

The biological activity of thieno derivatives often involves interactions at the molecular level. For example, the compound KM6 was shown to engage in critical hydrogen bonding with key residues in the VEGFR-2 enzyme, which is essential for its inhibition. The interaction energies were comparable to those of established anticancer agents like sorafenib .

Antimicrobial Activity

In addition to anticancer properties, thieno compounds have also been investigated for their antimicrobial effects. Some studies suggest that modifications in the thieno structure can enhance antibacterial activity against various pathogens. This aspect remains an active area of research, with ongoing studies aimed at elucidating the specific mechanisms involved.

Case Study 1: Thieno Derivatives in Cancer Therapy

A systematic investigation into several thieno derivatives revealed their potential as effective agents against resistant cancer cell lines. The study focused on their cytotoxicity and mechanism of action through various assays including MTT and SRB assays. Results indicated that certain derivatives could significantly reduce cell viability in TAM-resistant breast cancer cells .

Case Study 2: Material Science Applications

Thieno-based compounds have also been explored in material science, particularly in organic light-emitting diodes (OLEDs). The unique electronic properties of these compounds allow for efficient light emission and have been utilized in developing advanced OLED materials with high efficiency and stability .

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